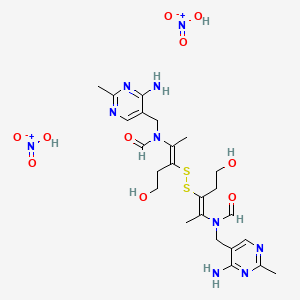
Strontium titanium oxide (SrTiO3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium titanium dihydroxide hydrate is a compound that consists of strontium, titanium, hydroxide ions, and water molecules. It is a member of the broader class of strontium titanates, which are known for their unique properties and applications in various fields such as electronics, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium titanium dihydroxide hydrate can be synthesized using various methods, including sol-gel processes, hydrothermal synthesis, and solid-state reactions. One common method involves the reaction of strontium hydroxide hydrate with a titanium alkoxide in an alcohol or glycol ether solvent at elevated temperatures ranging from 50 to 150°C . The reaction conditions, such as temperature, pH, and solvent composition, can be adjusted to control the particle size and morphology of the final product .
Industrial Production Methods: In industrial settings, the production of strontium titanium dihydroxide hydrate often involves large-scale hydrothermal synthesis. This method allows for the precise control of particle composition, size, and morphology by varying physical and chemical parameters . The use of hydrothermal methods also ensures high purity and uniformity of the final product, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium titanium dihydroxide hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium titanate (SrTiO3) under specific conditions.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: Substitution reactions can occur where hydroxide ions are replaced by other anions or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions or ligands in aqueous or non-aqueous media.
Major Products:
Oxidation: Strontium titanate (SrTiO3).
Reduction: Lower oxidation state compounds of strontium and titanium.
Substitution: Compounds with different anions or ligands replacing hydroxide ions.
Wissenschaftliche Forschungsanwendungen
Strontium titanium dihydroxide hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of strontium titanate and other strontium-based compounds.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioactive materials.
Medicine: Explored for its potential in medical imaging and as a component in therapeutic agents.
Industry: Utilized in the production of ceramics, catalysts, and electronic materials.
Wirkmechanismus
The mechanism by which strontium titanium dihydroxide hydrate exerts its effects involves several molecular targets and pathways. The compound can interact with various substrates and catalysts, facilitating chemical reactions through its unique structural and electronic properties. The presence of hydroxide ions and water molecules in the compound’s structure allows for hydrogen bonding and other interactions that enhance its reactivity and functionality .
Vergleich Mit ähnlichen Verbindungen
Strontium hydroxide: A related compound with similar chemical properties but different applications.
Titanium dioxide: Another titanium-based compound with distinct photocatalytic properties.
Barium titanate: A compound with similar structural properties but different electronic and dielectric characteristics.
Uniqueness: Strontium titanium dihydroxide hydrate is unique due to its combination of strontium, titanium, hydroxide ions, and water molecules, which confer specific properties and applications not found in other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
strontium;titanium;dihydroxide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Sr.Ti/h3*1H2;;/q;;;+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROZJTWPEQNGTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[Ti].[Sr+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O3SrTi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B8205306.png)


